molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B1288046
M. Wt: 227.67 g/mol
InChI Key: RKEMSSHLFNIVCV-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the provided papers do not directly discuss methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of related structures.

Synthesis Analysis

The synthesis of related compounds often involves catalytic systems or relay catalysis, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from 4-chloropyridine-2-carboxylic acid methyl ester, which shares a similar pyridine structure, involves chlorination and esterification . These methods suggest that the synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate could also involve catalytic systems or specific reagents to introduce chlorine and ester groups into the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate often includes heterocyclic rings, such as pyridine and thiophene, which are known for their electron-rich nature and potential to participate in various chemical reactions . The presence of substituents like chlorine can significantly affect the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Compounds with pyridine and thiophene rings can undergo various chemical reactions. For instance, UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation, a reaction that could be relevant for methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate under similar conditions . Additionally, the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines from 4-chlorothieno[3,2-d]pyrimidine suggests that chlorinated thiophene compounds can be used as precursors in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound may be influenced by the presence of the ester group and the chlorine atom. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, can also be deduced from the molecular structure, which includes heteroatoms like nitrogen and sulfur .

Scientific Research Applications

  • Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
    • Method : The synthesis involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF, heated to 100 °C under an atmosphere of nitrogen for 21 hours .
    • Results : The desired product was obtained as brown crystals with a yield of 60.0% .
  • Pharmacological and Biological Utility

    • Field : Pharmacology
    • Application : Thieno[2,3-b]pyridine derivatives have been found to have pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
    • Method : Various synthesis methods have been used, often involving substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
    • Results : The specific results or outcomes obtained would depend on the particular derivative and its application .
  • Treatment of Hyperglycemia and Related Disorders

    • Field : Pharmacology
    • Application : Compounds similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” may be effective in reducing blood glucose levels .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
    • Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Treatment of Asthma and Chronic Obstructive Pulmonary Disease

    • Field : Medicinal Chemistry
    • Application : Pyridothienopyrimidines hybrids, which are structurally similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate”, act as promising inhibitors of phosphodiesterase IV .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
    • Results : These compounds could potentially be used for the treatment of asthma and chronic obstructive pulmonary disease .
  • Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)

    • Field : Biochemistry
    • Application : A 4-chlorothieno[2,3-c]pyridine-6-carboxamide analog was identified as a potential starting point for the development of GRK2 inhibitors .
    • Method : The compound showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay .
    • Results : The compound inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .
  • Precursor for Synthesizing Target Pharmaceuticals and Agrochemicals
    • Field : Organic Chemistry
    • Application : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
    • Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
    • Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

Safety And Hazards

The safety information for “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle all chemicals with care and to follow safety protocols.

properties

IUPAC Name

methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEMSSHLFNIVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594329
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

CAS RN

251996-85-7
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dichloroisonicotinaldehyde (20.39 g, 115.8 mmol) obtained from Aldrich was dissolved in 250 mL DMF. To this solution was added Cs2CO3 (12.9 g, 121.59 mmol) and then methyl 2-mercaptoacetate (56.6 g, 173.7 mmol). The mixture was stirred at room temperature for 3 hours. After removing 200 mL DMF under a reduced pressure, the remaining residue was mixed with 100 mL water. After filtration, the filter cake was washed thoroughly with water and air dried. An off-white solid was obtained as the pure product (23.15 g, y=88%). LCMS (API-ES) m/z (%): 228.2 (100%, M++H); 1H NMR (300 MHz, DMSO-d6) δ ppm 3.96 (s, 3H) 8.12 (s, 1H) 8.64 (s, 1H) 9.36 (s, 1H).
Quantity
20.39 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
56.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Zhu, IW Gunawardana, SA Boyd… - Journal of …, 2008 - Wiley Online Library
Abstract Treatment of 3,5‐dibromo‐ or 3,5‐dichloro‐pyridine‐4‐carboxaldehyde 2 with one equivalent of methyl thioglycolate, followed by exposure to base, provided 4‐bromo‐ or 4‐…
Number of citations: 8 onlinelibrary.wiley.com

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